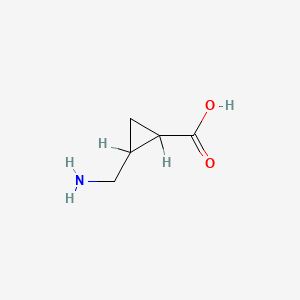

2-(Aminomethyl)cyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFMERRXRMSAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944162 | |

| Record name | 2-(Aminomethyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215597-45-8 | |

| Record name | 2-(Aminomethyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)cyclopropanecarboxylic Acid

Introduction

2-(Aminomethyl)cyclopropanecarboxylic acid, a conformationally restricted analogue of γ-aminobutyric acid (GABA), is a molecule of significant interest to the pharmaceutical and neuroscience research communities. Its rigid cyclopropane backbone imparts a unique three-dimensional structure that allows for the selective targeting of GABA receptors. Specifically, the stereoisomers of this compound, such as (+)-cis- and (-)-cis-2-aminomethylcyclopropanecarboxylic acid, have demonstrated distinct pharmacological profiles as an agonist and antagonist, respectively, at GABAᴀ-rho receptors.[1][2] This stereospecific bioactivity underscores the critical need for robust and stereocontrolled synthetic routes to access enantiomerically pure forms of this important molecule.

This guide provides an in-depth analysis of prominent synthetic strategies for this compound, focusing on the underlying chemical principles, experimental considerations, and practical applications for researchers in drug discovery and development.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound and its derivatives presents a unique set of challenges, primarily centered around the construction of the sterically demanding cyclopropane ring and the stereocontrolled installation of the carboxylic acid and aminomethyl functionalities. Several distinct approaches have been developed, each with its own merits and limitations.

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Michael-Induced Ring Closure (MIRC) | Formation of the cyclopropane ring via a Michael addition followed by an intramolecular cyclization. | Utilizes readily available starting materials. | Can be challenging to control stereoselectivity; potential for side reactions. |

| Cyclopropanation of Alkenes | Direct formation of the cyclopropane ring from an alkene precursor using reagents like diazomethane or sulfur ylides. | High diastereoselectivity can be achieved with chiral auxiliaries or catalysts. | Use of potentially hazardous reagents (e.g., diazomethane); may require multi-step synthesis of the alkene precursor. |

| Rearrangement Reactions | Employing rearrangements, such as the Hofmann rearrangement, to install the amine functionality. | Can be a highly efficient method for amine installation. | May require specific functional group compatibility; harsh reaction conditions can sometimes be necessary. |

| Iodocarbocyclization | An intramolecular cyclization reaction initiated by an iodine electrophile. | Offers a pathway that can avoid undesirable ring-opening or lactamization side reactions.[3][4][5] | May involve multiple steps to prepare the necessary precursor. |

Detailed Synthetic Route Analysis

Synthesis via Michael-Induced Ring Closure (MIRC) and Nitrile Reduction

A common and conceptually straightforward approach involves the reaction of an activated alkene with a malonic ester derivative. This strategy leverages the principles of conjugate addition and intramolecular substitution to construct the cyclopropane ring.

A key intermediate in this pathway is a cyanocyclopropane dicarboxylate, which can be formed through a Michael-induced ring closure reaction between diethyl bromomalonate and acrylonitrile.[4] However, the subsequent selective reduction of the nitrile group in the presence of two ester functionalities can be challenging. Standard reduction methods may lead to undesired side reactions or fail to provide the desired amine selectively.[4]

Caption: Workflow for the MIRC approach to this compound.

Stereoselective Synthesis using Chiral Auxiliaries

For applications in drug development, achieving high enantiomeric purity is paramount. One effective strategy employs a chiral auxiliary to direct the stereochemical outcome of the cyclopropanation step.

An enantioselective synthesis of (–)-cis-2-aminomethylcyclopropanecarboxylic acid has been achieved using D-menthol as a chiral auxiliary.[1] This multi-step synthesis begins with 2-furaldehyde and features a key diastereoselective cyclopropane formation via a diazene intermediate.[1] The use of a chiral auxiliary allows for the separation of diastereomers, ultimately leading to the desired enantiomerically pure product after removal of the auxiliary.

-

Step 1: Aldol Condensation: An appropriate chiral auxiliary-bearing acetate is reacted with an α,β-unsaturated aldehyde to form a chiral adduct.

-

Step 2: Ylide Generation: A sulfur ylide, such as dimethylsulfoxonium methylide, is generated in situ from trimethylsulfoxonium iodide and a strong base (e.g., NaH).

-

Step 3: Cyclopropanation: The chiral adduct from Step 1 is treated with the freshly prepared ylide. The chiral auxiliary directs the attack of the ylide to one face of the double bond, leading to the formation of a diastereomerically enriched cyclopropane.

-

Step 4: Purification: The diastereomeric products are separated using chromatography.

-

Step 5: Auxiliary Cleavage: The chiral auxiliary is removed via hydrolysis or other appropriate methods to yield the enantiomerically enriched cyclopropane carboxylic acid derivative.

Synthesis via Hofmann Rearrangement

A modular and scalable route has been developed that utilizes an intramolecular Hofmann rearrangement.[6] This approach allows for the synthesis of bicyclic carbamates in an enantioenriched and diastereopure manner. Subsequent ring-opening of these carbamates provides access to functionalized cyclopropane amino acids.[6] This method is advantageous as it avoids the use of neurotoxic oxidants or precious metal catalysts.[6]

Caption: Synthetic workflow employing a key Hofmann rearrangement step.

Characterization and Analysis

The successful synthesis of this compound requires rigorous characterization to confirm its structure, purity, and stereochemistry. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the connectivity of the atoms and confirming the presence of the cyclopropane ring and the functional groups. The coupling constants between the cyclopropyl protons can provide information about the relative stereochemistry (cis or trans).

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric excess (e.e.) of the final product in asymmetric syntheses.

-

X-ray Crystallography: In cases where a crystalline derivative can be formed, single-crystal X-ray analysis provides unambiguous determination of the absolute stereochemistry.[7]

Conclusion and Future Perspectives

The synthesis of this compound remains an active area of research, driven by its importance as a pharmacologically active molecule. While several effective synthetic routes have been established, there is still a demand for more efficient, scalable, and environmentally friendly methods. Future research will likely focus on the development of novel catalytic asymmetric cyclopropanation reactions and the exploration of new synthetic pathways that minimize the number of steps and the use of hazardous reagents. The continued development of innovative synthetic strategies will be crucial for advancing our understanding of GABA receptor pharmacology and for the discovery of new therapeutics for neurological disorders.

References

- Mangelinckx, S., Kostić, M., Backx, S., Petrović, B., & De Kimpe, N. (2019). Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid as a New Constrained γ‐Amino Dicarboxylic Acid Bypassing Alkyl 3‐Aza‐2‐oxobicyclo[3.1.0]hexane‐1‐carboxylates. European Journal of Organic Chemistry. [Link]

- Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained - CORE. (n.d.). [Link]

- Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11. (n.d.).

- McDonald, T. R. (2024). Synthesis of Borylated (Aminomethyl)cyclopropanes Using C1–Bisnucleophiles. [Source not further specified]. [Link]

- A Synthesis of (–)-cis-2-Aminomethylcyclopropanecarboxylic Acid [(–)-CAMP]. (n.d.). [Source not further specified]. [Link]

- A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. (n.d.). Royal Society of Chemistry. [Link]

- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2022). Organic Letters. [Link]

- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (2021).

- (+)-cis-2-Aminomethylcyclopropane carboxylic acid. (n.d.). Wikipedia. [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. (+)-cis-2-Aminomethylcyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. connectsci.au [connectsci.au]

The Biological Activity of 2-(Aminomethyl)cyclopropanecarboxylic Acid: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological activity of 2-(Aminomethyl)cyclopropanecarboxylic acid, a conformationally restricted analog of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on its mechanism of action, stereospecific interactions with GABA receptors, and the therapeutic potential of its derivatives.

Introduction: The Significance of Conformational Restriction in GABA Analogs

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] The inherent flexibility of the GABA molecule allows it to adopt various conformations, enabling interaction with a range of receptor subtypes, including the ionotropic GABAA and GABAA-rho (formerly GABAC) receptors, and the metabotropic GABAB receptors.[1] However, this conformational freedom can lead to a lack of receptor selectivity, a significant challenge in the development of targeted therapeutics.

This compound overcomes this limitation through the introduction of a cyclopropane ring, which rigidly constrains the molecule's structure. This fixed conformation provides a powerful tool to probe the specific spatial requirements for binding and activation of different GABA receptor subtypes. This guide will delve into the nuanced biological activities of the stereoisomers of this compound, highlighting their differential effects on GABA receptors and the therapeutic avenues this specificity has opened, particularly in the realm of antidepressants.

Stereoisomer-Specific Interactions with GABA Receptors

The biological activity of this compound is exquisitely dependent on its stereochemistry. The cis and trans isomers, and their respective enantiomers, exhibit distinct pharmacological profiles, particularly at the GABAA-rho receptor, a subtype highly expressed in the retina.[3]

The cis Isomer: A Tale of Two Enantiomers

The cis-isomer, commonly referred to as CAMP, demonstrates a striking example of stereospecificity.

-

(+)-cis-2-(Aminomethyl)cyclopropanecarboxylic acid ((+)-CAMP): This enantiomer is a potent and selective full agonist at homooligomeric GABAA-rho receptors.[4] It is noteworthy for its selective activation of these receptors, distinguishing them from the more widespread GABAA receptors.[3] This selectivity makes (+)-CAMP an invaluable pharmacological tool for isolating and studying the function of GABAA-rho receptors.

-

(-)-cis-2-(Aminomethyl)cyclopropanecarboxylic acid ((-)-CAMP): In stark contrast to its optical isomer, (-)-CAMP acts as a very weak antagonist at both GABAA and GABAA-rho receptors.[4]

The trans Isomer: A Less Potent Modulator

The trans-isomer, known as TAMP, generally exhibits lower activity at GABA receptors compared to the cis-isomer. Studies on the racemic mixture have shown it to be significantly less active than GABA in hyperpolarizing neurons and in displacing radiolabeled muscimol from rat brain membranes.[5] Further investigations into its enantiomers have revealed:

-

(-)-TAMP: This enantiomer is the most potent of the cyclopropane analogues at GABAA-rho receptors, acting as a partial agonist. However, it also displays moderate partial agonist activity at GABAA receptors.[4]

-

(+)-TAMP: This enantiomer is a less potent partial agonist at GABAA-rho receptors and a weak partial agonist at GABAA receptors.[4]

Quantitative Analysis of Receptor Interactions

The differential activity of these stereoisomers can be quantified through their binding affinities (KD) and antagonist potencies (IC50).

| Compound | Receptor Subtype | Activity | KD / IC50 (µM) |

| (+)-CAMP | GABAA-rho1 | Full Agonist | ~40[4] |

| GABAA-rho2 | Full Agonist | ~17[4] | |

| (-)-CAMP | GABAA-rho1 | Weak Antagonist | ~900[4] |

| GABAA-rho2 | Weak Antagonist | ~400[4] | |

| (-)-TAMP | GABAA-rho1 | Partial Agonist | ~9[4] |

| GABAA-rho2 | Partial Agonist | ~3[4] | |

| GABAA (α1β2γ2L) | Partial Agonist | ~50-60[4] | |

| (+)-TAMP | GABAA-rho1 | Partial Agonist | ~60[4] |

| GABAA-rho2 | Partial Agonist | ~30[4] | |

| GABAA (α1β2γ2L) | Partial Agonist | ~500[4] |

Table 1: Summary of the quantitative activity of this compound stereoisomers at GABA receptors.

Mechanism of Action: From Receptor Binding to Cellular Response

The interaction of this compound isomers with GABAA-rho receptors, which are ligand-gated ion channels, leads to the opening of an integral chloride channel.[3] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Figure 1: Signaling pathway of (+)-CAMP at the GABAA-rho receptor.

Experimental Workflow: Assessing Biological Activity using Two-Electrode Voltage Clamp in Xenopus Oocytes

The functional characterization of this compound isomers at GABA receptors is predominantly performed using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes. This system is chosen for its robustness and ability to efficiently express exogenous receptor proteins.

Rationale for Experimental Choices

-

Xenopus Oocytes: These large cells are easily manipulated and possess the necessary cellular machinery for the translation and insertion of foreign receptor proteins into the cell membrane. Their low levels of endogenous ion channels minimize background electrical noise.

-

Two-Electrode Voltage Clamp: This technique allows for the precise control of the oocyte's membrane potential while simultaneously measuring the current flowing across the membrane. This is crucial for studying ligand-gated ion channels, as the binding of an agonist like (+)-CAMP will induce a measurable chloride current.

Detailed Experimental Protocol

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Inject cRNA encoding the desired GABA receptor subunits (e.g., human rho1) into the oocyte cytoplasm.

-

Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3M KCl. One electrode measures the membrane potential, and the other injects current.

-

Clamp the membrane potential at a holding potential of -70 mV. This is near the resting membrane potential and allows for the clear detection of inward chloride currents.

-

Establish a stable baseline current.

-

-

Compound Application and Data Acquisition:

-

Apply a known concentration of GABA to determine the maximal response (Imax) of the expressed receptors.

-

After a washout period, apply varying concentrations of the this compound isomer to the oocyte.

-

Record the resulting current changes. For agonists, this will be an inward current. For antagonists, the oocyte is co-perfused with the antagonist and a sub-maximal concentration of GABA to measure the inhibition of the GABA-induced current.

-

Construct dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

-

Sources

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA-rho receptor - Wikipedia [en.wikipedia.org]

- 4. (+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(Aminomethyl)cyclopropanecarboxylic Acid: A Conformationally Restricted GABA Analog for Neurological Research

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Consequently, the GABAergic system is a primary target for therapies aimed at conditions characterized by neuronal hyperexcitability, such as epilepsy, neuropathic pain, and anxiety disorders.[2] However, the therapeutic utility of GABA itself is limited by its inability to cross the blood-brain barrier and its inherent conformational flexibility, which allows it to interact with multiple receptor and transporter subtypes non-selectively.[3] This guide provides an in-depth technical overview of 2-(aminomethyl)cyclopropanecarboxylic acid (AMCPC), a conformationally restricted GABA analog. By incorporating the aminomethyl and carboxylic acid moieties onto a cyclopropane scaffold, AMCPC offers a rigid structure that can be leveraged to achieve greater selectivity for specific GABA receptor subtypes and transporters. This guide will detail the synthesis, mechanism of action, and pharmacological evaluation of AMCPC, providing researchers and drug development professionals with the foundational knowledge and experimental protocols to explore its therapeutic potential.

Introduction: The Rationale for Conformational Restriction in GABA Analogs

The physiological effects of GABA are mediated through its interaction with ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors, as well as its clearance from the synapse by GABA transporters (GATs).[2][4] The flexible nature of the GABA molecule allows it to adopt different conformations, enabling it to bind to this variety of protein targets. This lack of specificity can lead to off-target effects and a broader side-effect profile for drugs that aim to mimic GABA's function.

Conformationally restricted analogs, such as AMCPC, are designed to lock the key pharmacophoric elements—the amino and carboxyl groups—into a specific spatial arrangement. This approach is based on the hypothesis that different GABA receptor and transporter subtypes recognize distinct conformations of GABA. By synthesizing analogs that mimic a particular "active" conformation, it is possible to develop compounds with enhanced selectivity and potentially improved therapeutic indices. The cyclopropane ring in AMCPC provides a rigid scaffold that severely limits the rotational freedom between the aminomethyl and carboxylic acid groups, making it an excellent tool for probing the conformational requirements of GABAergic targets.

Synthesis of this compound

The synthesis of AMCPC can be achieved through various routes, often yielding a mixture of cis and trans diastereomers which may need to be separated for specific pharmacological evaluation. A common strategy involves the cyclopropanation of an appropriate olefin precursor followed by functional group manipulation to introduce the aminomethyl and carboxylic acid moieties.

One reported synthetic pathway for a related derivative, racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, involves a sequential iodocarbocyclization, azidation, saponification, and reduction of dimethyl 2-allylmalonate.[3] This method is advantageous as it avoids potential ring-opening of the cyclopropane ring that can occur in other synthetic strategies.[3]

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for AMCPC.

Mechanism of Action and Pharmacological Profile

AMCPC exerts its effects by interacting with various components of the GABAergic system. The stereochemistry of the substituents on the cyclopropane ring (cis or trans) is critical in determining its pharmacological profile.

Interaction with GABA Receptors

Studies on the enantiomers of cis- and trans-AMCPC have revealed stereospecific interactions with GABA receptor subtypes. For instance, (+)-cis-AMCPC is a potent full agonist at homooligomeric GABA-C receptors (ρ1 and ρ2), while being a very weak antagonist at GABA-A receptors (α1β2γ2L).[5] In contrast, (-)-trans-AMCPC is a more potent partial agonist at GABA-C receptors and also a moderately potent partial agonist at GABA-A receptors.[5]

The trans isomer of AMCPC has been shown to be more active than the cis isomer in displacing [3H]-muscimol from rat brain membranes, suggesting a higher affinity for the GABA-A receptor binding site.[1] Specifically, trans-AMCPC was found to be 10.8 times less active than GABA in this assay, whereas the cis isomer only weakly displaced the radioligand at high concentrations.[1]

| Compound | Receptor Subtype | Activity | KD (µM) | Imax (%) | Reference |

| (+)-cis-AMCPC | ρ1 GABA-C | Full Agonist | ~40 | ~100 | [5] |

| (+)-cis-AMCPC | ρ2 GABA-C | Full Agonist | ~17 | ~100 | [5] |

| (+)-cis-AMCPC | α1β2γ2L GABA-A | Weak Antagonist | - | - | [5] |

| (-)-trans-AMCPC | ρ1 GABA-C | Partial Agonist | ~9 | ~40 | [5] |

| (-)-trans-AMCPC | ρ2 GABA-C | Partial Agonist | ~3 | ~50-60 | [5] |

| (-)-trans-AMCPC | α1β2γ2L GABA-A | Partial Agonist | ~50-60 | ~50 | [5] |

Interaction with GABA Transporters

Neither the cis nor the trans isomers of AMCPC have been found to significantly inhibit the synaptosomal uptake of [3H]-GABA at concentrations up to 100 µM, indicating a low affinity for the GABA transporters responsible for GABA reuptake.[1]

Pharmacokinetic Profile

Experimental Protocols for the Evaluation of AMCPC

This section provides detailed, self-validating protocols for the preclinical assessment of AMCPC's pharmacological properties.

In Vitro Evaluation

This assay determines the affinity of AMCPC for the GABA-A receptor by measuring its ability to displace the high-affinity agonist [3H]-muscimol from its binding site on rat brain membranes.

Protocol:

-

Membrane Preparation:

-

Homogenize whole rat brains in ice-cold 50 mM Tris-citrate buffer (pH 7.1).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.

-

Resuspend the final pellet in buffer to a protein concentration of approximately 0.5 mg/mL.

-

-

Binding Assay:

-

In triplicate, add the following to microcentrifuge tubes:

-

Total Binding: 100 µL membrane suspension, 100 µL [3H]-muscimol (final concentration 2-10 nM), and 800 µL buffer.

-

Non-specific Binding: 100 µL membrane suspension, 100 µL [3H]-muscimol, and 100 µL unlabeled GABA (final concentration 100 µM), and 700 µL buffer.

-

Displacement: 100 µL membrane suspension, 100 µL [3H]-muscimol, and 100 µL of varying concentrations of AMCPC, and buffer to a final volume of 1 mL.

-

-

Incubate the tubes at 4°C for 60 minutes.

-

Terminate the incubation by rapid filtration through Whatman GF/B filters, followed by two washes with 4 mL of ice-cold buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of AMCPC.

-

Determine the IC50 value (the concentration of AMCPC that inhibits 50% of specific [3H]-muscimol binding) using non-linear regression analysis.

-

Caption: Workflow for the [3H]-muscimol displacement assay.

This assay measures the ability of AMCPC to inhibit the uptake of [3H]-GABA into cells expressing specific GABA transporter subtypes (e.g., GAT-1, GAT-2, GAT-3, BGT-1).

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, COS-7) in appropriate media.

-

Transfect the cells with a plasmid encoding the desired human GAT subtype.

-

-

Uptake Assay:

-

Plate the transfected cells in a 96-well microplate.

-

Wash the cells with uptake buffer (e.g., Hanks' Balanced Salt Solution).

-

Pre-incubate the cells with varying concentrations of AMCPC or a reference inhibitor (e.g., tiagabine for GAT-1) for 10-20 minutes.

-

Initiate uptake by adding [3H]-GABA (final concentration at the Km value for the specific transporter).

-

Incubate for a short period (e.g., 1-5 minutes) at room temperature or 37°C.

-

Terminate uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC50 value of AMCPC for the inhibition of [3H]-GABA uptake.

-

In Vivo Evaluation

This model is used to assess the analgesic efficacy of AMCPC in a state of chronic neuropathic pain.

Protocol:

-

Surgical Procedure:

-

Anesthetize a mouse or rat.

-

Make a small incision in the thigh to expose the sciatic nerve.

-

Using fine forceps, carefully isolate the dorsal third of the sciatic nerve and ligate it tightly with a 9-0 non-absorbable nylon suture.[7]

-

Close the muscle and skin layers with sutures.

-

Allow the animal to recover for at least 24 hours before behavioral testing.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Place the animal in a testing chamber with a mesh floor and allow it to habituate.

-

Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw ipsilateral to the nerve ligation.

-

Record the filament that elicits a paw withdrawal response.

-

Administer AMCPC (intraperitoneally or orally) and repeat the behavioral testing at various time points to assess its effect on the paw withdrawal threshold.

-

Caption: Experimental workflow for the neuropathic pain model.

This model evaluates the anticonvulsant properties of AMCPC against chemically induced seizures. Pentylenetetrazol (PTZ) is a GABA-A receptor antagonist that induces seizures in a dose-dependent manner.

Protocol:

-

Animal Preparation:

-

Use adult male mice or rats.

-

Allow the animals to acclimate to the testing environment.

-

-

Seizure Induction and Drug Testing:

-

Administer AMCPC or vehicle to the animals.

-

After a predetermined pretreatment time, administer a convulsant dose of PTZ (e.g., 30-50 mg/kg, intraperitoneally).[8][9]

-

Immediately place the animal in an observation chamber and record the latency to the first seizure and the severity of the seizure over a 30-minute period using a standardized scoring system (e.g., Racine's scale).

-

-

Data Analysis:

-

Compare the seizure latency and severity scores between the AMCPC-treated and vehicle-treated groups to determine the anticonvulsant efficacy of the compound.

-

Conclusion and Future Directions

This compound represents a valuable chemical scaffold for the development of novel GABAergic modulators. Its conformationally restricted nature provides a means to dissect the complex pharmacology of the GABA system and to design ligands with improved subtype selectivity. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of AMCPC and its derivatives.

Future research should focus on the synthesis and pharmacological characterization of individual enantiomers of both cis- and trans-AMCPC to fully elucidate their structure-activity relationships at different GABA receptor and transporter subtypes. Furthermore, detailed pharmacokinetic and toxicology studies are necessary to assess the drug-like properties of these compounds and their potential for further development as therapeutic agents for neurological disorders.

References

- Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (n.d.). MDPI.

- PTZ-Induced Epilepsy Model in Mice. (2018). JoVE Journal.

- Gardner, C. R., Roberts, C. J., Walker, R. J., Chidley, L., & Clements-Jewery, S. (1982). The activity of cis and trans-2-(aminomethyl)cyclopropane carboxylic acids on GABA-related mechanisms in the central nervous system of Limulus and Periplanata and of mammals. Neuropharmacology, 21(2), 197–200. [Link]

- Characterization of GABA Receptors. (n.d.). PMC.

- (+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors. (1999). British Journal of Pharmacology, 127(3), 609–616. [Link]

- Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. (2025). JoVE.

- Pentylenetetrazole Kindling Epilepsy Model. (n.d.).

- Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. (2022). JoVE.

- The Sciatic Nerve Cuffing Model of Neuropathic Pain in Mice. (n.d.). PMC.

- Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. (2023). IASP.

- Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. (2022). JoVE.

- Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. (2012). PMC.

- In silico Drug-Likeness, Pharmacokinetic and other ADME properties of 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid. (n.d.). University of Kragujevac Digital Archive.

- A homogeneous assay to assess GABA transporter activity. (n.d.). PubMed.

- MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. (n.d.). ACS Publications.

- Probes for the heterogeneity of muscimol binding sites in rat brain. (2024). Frontiers.

- Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions. (n.d.). PMC.

- Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter. (n.d.).

- Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography. (n.d.). PubMed.

- Kinetics of [3H]muscimol Binding to the GABAA Receptor in Bovine Brain Membranes. (n.d.). PubMed.

- Establishing a linearly responding [³H]GABA uptake assay in an... (n.d.). ResearchGate.

- IC 50 values for inhibition of GABA uptake in neurons, astrocytes, and... (n.d.). ResearchGate.

- A comprehensive guide to MEGA-PRESS for GABA measurement. (n.d.). PMC.

- GABAA receptors: structure, function, pharmacology, and related disorders. (n.d.). PMC.

- GABAA Receptor: Positive and Negative Allosteric Modulators. (n.d.). PMC.

- On high- and low-affinity agonist sites in GABAA receptors. (n.d.). PubMed.

- 50 and IC 50 values for GABA A receptor agonists and antago- nists in... (n.d.). ResearchGate.

- The GABA transporter and its inhibitors. (n.d.). PubMed.

- In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. (n.d.). PMC.

- Ionotropic GABA and glycine receptor subunit composition in human pluripotent stem cell-derived excitatory cortical neurones. (2014). The Journal of Physiology, 592(Pt 19), 4349–4363. [Link]

- Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. (n.d.). CORE.

- Clinical pharmacology and pharmacokinetics: questions and answers. (n.d.). European Medicines Agency (EMA).

- Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites. (2009). Neuropsychopharmacology, 34(13), 2654–2661. [Link]

Sources

- 1. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. University of Kragujevac Digital Archive: In silico Drug-Likeness, Pharmacokinetic and other ADME properties of 2- (aminomethyl)cyclopropane-1,1-dicarboxylic acid [scidar.kg.ac.rs]

- 7. iasp-pain.org [iasp-pain.org]

- 8. mdpi.com [mdpi.com]

- 9. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

An In-depth Technical Guide to the Mechanism of Action of 2-(Aminomethyl)cyclopropanecarboxylic Acid

Introduction

2-(Aminomethyl)cyclopropanecarboxylic acid (2-AMCPC) represents a class of conformationally restricted analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Unlike the flexible GABA molecule, the rigid cyclopropane backbone of 2-AMCPC locks the amino and carboxylic acid groups into specific spatial arrangements.[3] This structural constraint is pivotal to its pharmacological profile, leading to distinct interactions with GABA receptor subtypes. This guide will provide an in-depth exploration of the mechanism of action of 2-AMCPC, focusing on its stereoisomers, their selective activities at GABA receptors, and the experimental methodologies used to elucidate these properties.

The Critical Role of Stereochemistry and Conformational Restriction

The biological activity of 2-AMCPC is intrinsically linked to its stereochemistry. The molecule exists as two geometric isomers: cis-2-(aminomethyl)cyclopropanecarboxylic acid (CAMP) and trans-2-(aminomethyl)cyclopropanecarboxylic acid (TAMP).[1] Furthermore, each of these isomers is chiral and exists as a pair of enantiomers, (+)- and (-)-. The cyclopropane ring significantly limits the conformational freedom of the molecule, which is a key factor in its receptor selectivity.[3] This rigidity allows for the probing of the specific conformations of GABA that are recognized by different receptor subtypes.

Primary Mechanism of Action: Differentiated Interaction with GABA Receptors

The principal mechanism of action of 2-AMCPC isomers is their direct interaction with GABA receptors, particularly the ionotropic GABA-A and GABA-C (also known as GABA-A-rho) receptors.[4][5] Notably, these isomers exhibit a significant degree of selectivity, with distinct pharmacological profiles at these receptor subtypes.

Potent and Selective Agonism at GABA-C Receptors

The most striking feature of 2-AMCPC's pharmacology is the potent and full agonistic activity of the (+)-cis isomer, (+)-CAMP, at GABA-C receptors.[4][5] Studies on recombinant human ρ1 and ρ2 GABA-C receptors expressed in Xenopus laevis oocytes have demonstrated that (+)-CAMP is a highly effective agonist.[4] In contrast, the (-)-CAMP enantiomer shows significantly weaker activity. The trans isomers, (+)-TAMP and (-)-TAMP, act as partial agonists at GABA-C receptors.[4]

Weaker and Varied Activity at GABA-A Receptors

The activity of 2-AMCPC isomers at GABA-A receptors is markedly different and generally weaker. For instance, (+)-CAMP, a potent GABA-C agonist, is only a very weak antagonist at α1β2γ2L GABA-A receptors.[4] The trans isomer, TAMP, was found to be significantly less active than GABA in displacing [3H]-muscimol from rat brain membranes, indicating a lower affinity for GABA-A receptors.[1] Both (+)-TAMP and (-)-TAMP behave as weak partial agonists at α1β2γ2L GABA-A receptors.[4] This differential activity highlights the structural nuances between the GABA binding sites on GABA-A and GABA-C receptors.

Lack of Interaction with GABA Transporters

An important aspect of the mechanism of action of 2-AMCPC is its lack of significant activity at GABA transporters. Neither the cis nor the trans isomers were found to inhibit the synaptosomal uptake of [3H]-GABA at concentrations up to 100 μM.[1] This indicates that the pharmacological effects of these compounds are primarily due to their direct receptor interactions rather than modulation of synaptic GABA concentrations.

Quantitative Pharmacological Data

The following table summarizes the quantitative data on the activity of 2-AMCPC isomers at recombinant human GABA-A and GABA-C receptors.[4]

| Compound | Receptor | Activity | K(D) or EC50 (μM) | I(max) (% of GABA response) |

| (+)-CAMP | ρ1 GABA-C | Full Agonist | ~40 | ~100% |

| ρ2 GABA-C | Full Agonist | ~17 | ~100% | |

| α1β2γ2L GABA-A | Weak Antagonist | - | - | |

| (-)-TAMP | ρ1 GABA-C | Partial Agonist | ~9 | ~40% |

| ρ2 GABA-C | Partial Agonist | ~3 | ~50-60% | |

| α1β2γ2L GABA-A | Partial Agonist | ~50-60 | ~50% | |

| (+)-TAMP | ρ1 GABA-C | Partial Agonist | ~60 | ~40% |

| ρ2 GABA-C | Partial Agonist | ~30 | ~60% | |

| α1β2γ2L GABA-A | Weak Partial Agonist | ~500 | ~50% |

Visualizing the Mechanism and Experimental Approach

GABA-C Receptor Signaling Pathway

The following diagram illustrates the basic signaling pathway initiated by the binding of an agonist like (+)-CAMP to a GABA-C receptor.

Caption: Agonist binding to GABA-C receptors leads to neuronal inhibition.

Isomer-Receptor Interaction Logic

This diagram shows the relationship between the different isomers of 2-AMCPC and their primary receptor targets and activities.

Caption: Differential activities of 2-AMCPC isomers at GABA receptors.

Experimental Protocols

The characterization of 2-AMCPC's activity at GABA receptors has heavily relied on electrophysiological techniques, particularly the two-electrode voltage clamp method using Xenopus laevis oocytes.

Workflow: Two-Electrode Voltage Clamp Assay

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Detailed Step-by-Step Methodology: Two-Electrode Voltage Clamp

This protocol is based on methodologies described for testing GABA analogues on recombinant receptors expressed in Xenopus oocytes.[4]

-

Oocyte Preparation:

-

Surgically remove ovarian lobes from a mature female Xenopus laevis.

-

Isolate individual oocytes and treat with collagenase to remove the follicular cell layer.

-

Wash the oocytes thoroughly with a buffer solution (e.g., Barth's solution).

-

-

cRNA Injection:

-

Prepare complementary RNA (cRNA) encoding the desired receptor subunits (e.g., human GABA-C ρ1) through in vitro transcription.

-

Using a microinjection system, inject a precise volume (e.g., 50 nL) of the cRNA solution into the cytoplasm of each oocyte.

-

Incubate the injected oocytes in Barth's solution at 18°C for 2-4 days to allow for the translation and surface expression of the receptors.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3M KCl. One electrode measures the membrane potential, and the other injects current.

-

Using a two-electrode voltage clamp amplifier, clamp the oocyte's membrane potential at a holding potential of -70 mV.

-

Prepare stock solutions of the 2-AMCPC isomers and dilute them to the desired final concentrations in Ringer's solution.

-

-

Data Acquisition and Analysis:

-

Establish a stable baseline current.

-

Apply the test compound by switching the perfusion solution to one containing the desired concentration of the 2-AMCPC isomer.

-

Record the resulting inward current, which is carried by Cl- ions flowing through the opened receptor channels.

-

To determine if a compound is an agonist, partial agonist, or antagonist, apply it at various concentrations to generate a dose-response curve.

-

Calculate the EC50 (for agonists) and I(max) (relative to the maximum response elicited by GABA) to quantify the compound's potency and efficacy.

-

Conclusion and Future Directions

The mechanism of action of this compound is a clear example of how conformational restriction can be used to achieve receptor selectivity. The stereoisomers of 2-AMCPC, particularly (+)-CAMP, are valuable pharmacological tools for studying the function and structure of GABA-C receptors. Their high selectivity over GABA-A receptors and GABA transporters makes them ideal probes for isolating and characterizing GABA-C-mediated neurotransmission. Future research could focus on leveraging the structural backbone of 2-AMCPC to design even more potent and selective ligands for GABA receptor subtypes, potentially leading to novel therapeutic agents for neurological disorders where GABA-C receptor function is implicated.

References

- De Witte, W., Kesteleyn, B., Van der Veken, P., & Mangelinckx, S. (2018). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained. CORE. [Link]

- Neal, M. J., & Cunningham, J. R. (1982). The Activity of Cis and Trans -2- (Aminomethyl)

- Duke, R. K., Chebib, M., Balcar, V. J., Allan, R. D., Mewett, K. N., & Johnston, G. A. (2000). (+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors. PubMed. [Link]

- Wikipedia. (2023). (+)-cis-2-Aminomethylcyclopropane carboxylic acid. In Wikipedia. [Link]

- Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. PubMed. [Link]

- 2-Minute Neuroscience. (2024). 2-Minute Neuroscience: GABA. Encyclopedia MDPI. [Link]

Sources

- 1. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Minute Neuroscience: GABA | Encyclopedia MDPI [encyclopedia.pub]

- 3. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-cis-2-Aminomethylcyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereoisomers of 2-(Aminomethyl)cyclopropanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-(aminomethyl)cyclopropanecarboxylic acid, a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA). We delve into the critical aspects of their stereochemistry, asymmetric synthesis, chiral separation, and differential biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, neuropharmacology, and analytical chemistry. Detailed, field-proven protocols for synthesis and analysis are provided, underpinned by mechanistic insights to facilitate their practical application and further research.

Introduction: The Significance of Conformational Restriction in GABA Analogs

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its inherent conformational flexibility allows it to bind to various receptor subtypes, including GABAA, GABAB, and GABAC receptors. However, this flexibility complicates the development of receptor-subtype-selective drugs. To overcome this challenge, medicinal chemists have employed the strategy of conformational restriction, wherein the flexible GABA backbone is constrained into a more rigid structure.

This compound is a prime example of a conformationally restricted GABA analog. The introduction of a cyclopropane ring significantly limits the molecule's rotational freedom, leading to distinct spatial arrangements of the amino and carboxylic acid functional groups. This results in four stereoisomers with unique three-dimensional structures and, consequently, differential pharmacological profiles. Understanding the synthesis, separation, and biological evaluation of these individual stereoisomers is paramount for the development of novel therapeutics targeting the GABAergic system.

Stereochemistry: Defining the Four Isomers

This compound possesses two stereocenters, giving rise to four possible stereoisomers. These are categorized into two pairs of enantiomers: the cis isomers, also known as CAMP (cis-2-Aminomethyl-1-cyclopropanecarboxylic acid), and the trans isomers, referred to as TAMP (trans-2-Aminomethyl-1-cyclopropanecarboxylic acid).

| Stereoisomer | Systematic Name | Abbreviation |

| (+)-cis | (1S,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid | (+)-CAMP |

| (-)-cis | (1R,2S)-2-(Aminomethyl)cyclopropane-1-carboxylic acid | (-)-CAMP |

| (+)-trans | (1S,2S)-2-(Aminomethyl)cyclopropane-1-carboxylic acid | (+)-TAMP |

| (-)-trans | (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid | (-)-TAMP |

Diagram 1: The Four Stereoisomers of this compound

Caption: Stereochemical relationships between the four isomers.

Asymmetric Synthesis: Accessing Enantiopure Stereoisomers

The differential biological activities of the stereoisomers necessitate synthetic strategies that provide access to each isomer in high enantiomeric purity.

Synthesis of cis-Isomers (CAMP) via Chiral Auxiliary

A robust method for the asymmetric synthesis of (+)- and (-)-CAMP employs a chiral auxiliary-assisted approach, with menthol serving as a readily available and effective chiral controller.[1][2]

Diagram 2: Synthetic Workflow for (-)-CAMP

Caption: Key steps in the asymmetric synthesis of (-)-CAMP.

Experimental Protocol: Asymmetric Synthesis of (-)-CAMP [3]

-

Preparation of (5S)-(d-menthyloxy)-2(5H)-furanone: 2-Furaldehyde undergoes rose bengal-sensitized photooxidation followed by CSA-catalyzed condensation with d-menthol. The resulting diastereomeric mixture is purified by recrystallization to yield the desired (5S)-diastereomer.

-

1,3-Dipolar Cycloaddition: The purified furanone is treated with diazomethane in Et2O at -40 °C. Careful purification by flash column chromatography on neutral silica gel affords the pure diazene intermediate.

-

Cyclopropane Formation and Subsequent Transformations: The diazene is subjected to a series of transformations including thermal rearrangement to form the cyclopropane ring, followed by oxime formation and reduction to yield the final (-)-CAMP product. The use of l-menthol as the chiral auxiliary provides access to (+)-CAMP through a similar synthetic sequence.

Causality in Experimental Choices:

-

Chiral Auxiliary: Menthol is an inexpensive, naturally occurring chiral molecule. Its bulky nature effectively shields one face of the furanone intermediate, directing the cycloaddition of diazomethane to occur from the less hindered face, thereby establishing the desired stereochemistry of the cyclopropane ring.[2]

-

Neutral Silica Gel: The diazene intermediates are unstable under both acidic and alkaline conditions. Therefore, purification using neutral silica gel is crucial to prevent decomposition and ensure a good yield of the desired product.[1]

Synthesis of trans-Isomers (TAMP) via Double Asymmetric Induction

The synthesis of enantiopure TAMP is achieved through a more complex strategy involving double asymmetric induction, combining an organocatalyst and a chiral auxiliary.[3]

Diagram 3: Synthetic Workflow for (-)-TAMP

Caption: Key steps in the synthesis of (-)-TAMP.

Experimental Protocol: Asymmetric Synthesis of (-)-TAMP [3]

-

Organocatalytic Asymmetric Cyclopropanation: l-Menthyl acrylate is subjected to a cyclopropanation reaction in the presence of a quinidine-derived organocatalyst.

-

Subsequent Transformations: The resulting chiral intermediate undergoes a series of chemical transformations to elaborate the aminomethyl and carboxylic acid functionalities, ultimately yielding (-)-TAMP. The synthesis of (+)-TAMP is achieved by using d-menthyl acrylate and a quinine-derived organocatalyst.

Causality in Experimental Choices:

-

Double Asymmetric Induction: This strategy leverages the stereodirecting influence of both the chiral auxiliary (menthyl group) and the chiral organocatalyst. This synergistic effect allows for high diastereoselectivity and enantioselectivity in the key cyclopropanation step.[3]

Chiral Separation and Analysis

The separation and quantification of the individual stereoisomers are crucial for both synthetic chemistry and pharmacological studies. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most powerful and widely used technique for this purpose.[4]

Chiral HPLC

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amino acids.[5]

Diagram 4: Chiral HPLC Separation Workflow

Caption: General workflow for chiral HPLC separation.

Experimental Protocol: Chiral HPLC Separation of this compound Stereoisomers

-

Column: A polysaccharide-based chiral stationary phase, for example, a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column.[6]

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol modifier such as 2-propanol or ethanol. For basic compounds like these, the addition of a small amount of an amine modifier, such as diethylamine (DEA), is often necessary to improve peak shape and resolution.[6]

-

Detection: UV detection is suitable if the compounds are derivatized with a UV-active group. Otherwise, mass spectrometry (MS) can be used for detection.

-

Method Development: If baseline separation is not achieved, the mobile phase composition (ratio of hexane to alcohol), the type of alcohol modifier, and the concentration of the amine additive can be systematically varied to optimize the separation.[6]

Mechanism of Chiral Recognition on Polysaccharide-Based CSPs:

The chiral recognition mechanism on polysaccharide-based CSPs is complex and involves a combination of interactions between the analyte and the chiral selector.[1] These interactions include:

-

Hydrogen bonding: The amino and carboxylic acid groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.

-

Dipole-dipole interactions: Polar functional groups on both the analyte and the CSP can interact via dipole-dipole forces.

-

π-π interactions: If aromatic groups are present (e.g., in derivatized analytes), they can engage in π-π stacking with the phenyl groups of the chiral selector.

-

Steric interactions: The three-dimensional structure of the chiral cavities or grooves on the CSP surface plays a crucial role. One enantiomer will fit more favorably into these chiral spaces than the other, leading to a difference in retention time.[1]

The specific combination and strength of these interactions for each enantiomer determine the degree of separation.

NMR Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of the synthesized isomers and their intermediates.[7] Techniques such as 1D ¹H and ¹³C NMR, as well as 2D NMR experiments (e.g., COSY, HSQC, HMBC, and NOESY), provide detailed information about the connectivity and spatial arrangement of atoms.[8] The coupling constants between the cyclopropane protons are particularly informative for distinguishing between cis and trans isomers. Computational methods, such as GIAO NMR shift calculations, can be used in conjunction with experimental data to confidently assign the absolute stereochemistry.[7]

Biological Activity and Therapeutic Potential

The four stereoisomers of this compound exhibit distinct pharmacological profiles, highlighting the importance of stereochemistry in their interaction with biological targets.

| Stereoisomer | Reported Biological Activity |

| (+)-CAMP | Potent and full agonist at GABAC receptors.[9][10] |

| (-)-CAMP | Very weak antagonist at GABAA receptors.[9] |

| (+)-TAMP | Weak partial agonist at GABAC and GABAA receptors.[9] |

| (-)-TAMP | The most potent of the four isomers on GABAC receptors, acting as a partial agonist. Also a moderately potent GABAA receptor partial agonist.[9] |

The trans isomer, TAMP, has been shown to be a weak inhibitor of sodium-dependent GABA uptake, while the cis isomer (CAMP) is inactive in this regard.[3] Neither isomer significantly affects glutamate decarboxylase activity.[3] These differential activities underscore the principle that stereoisomers can have vastly different, and sometimes opposing, pharmacological effects.[6] This has significant implications for drug development, as the administration of a racemic mixture could lead to complex pharmacological outcomes, including off-target effects or reduced efficacy.

Conclusion

The stereoisomers of this compound serve as a compelling case study in the importance of stereochemistry in medicinal chemistry and pharmacology. The development of sophisticated asymmetric synthesis and chiral separation techniques has enabled the isolation and biological evaluation of each of the four stereoisomers in their enantiopure forms. The distinct pharmacological profiles of these isomers, particularly their differential activities at GABA receptor subtypes, provide valuable insights for the design of novel, selective neurotherapeutics. This guide has provided a detailed overview of the key technical aspects related to these fascinating molecules, with the aim of empowering researchers to further explore their therapeutic potential.

References

- Oikawa, M., et al. (2019). Four Stereoisomers of 2-Aminomethyl-1-cyclopropanecarboxylic Acid: Synthesis and Biological Evaluation. Bulletin of the Chemical Society of Japan, 92(8), 1404-1412. [Link]

- Oikawa, M., et al. (2019).

- Request PDF. (2019). Four Stereoisomers of 2–Aminomethyl–1–cyclopropanecarboxylic Acid: Synthesis and Biological Evaluation.

- De Ruiter, J. (2005). Amides and related functional groups. In Principles of Drug Action (pp. 1-16).

- Allan, R. D., et al. (1982). The activity of cis and trans-2-(aminomethyl) cyclopropane carboxylic acids on GABA-related mechanisms in the central nervous system of Limulus and Periplanata and of mammals. Neuropharmacology, 21(2), 197-200. [Link]

- Duke, R. K., et al. (2000). (+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors. Journal of Neurochemistry, 75(6), 2602-2610. [Link]

- Wikipedia. (+)-cis-2-Aminomethylcyclopropane carboxylic acid. [Link]

- Sarotti, A. M. (2018). GIAO NMR shift calculation has been applied to the challenging task of reliably assigning stereochemistry with quantifiable confidence when only one set of experimental data are available.

- PubChem. (+)-cis-2-Aminomethylcyclopropane carboxylic acid. [Link]

- Chiralpedia. Polysaccharide-based CSPs. [Link]

- Zhang, T., et al. (2018). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters.

- Magritek. (2020). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

- Phenomenex.

- VTechWorks. (1998).

- Kida, T., et al. (1999). Toward creation of a universal NMR database for the stereochemical assignment of acyclic compounds: the case of two contiguous propionate units. Organic Letters, 1(13), 2177-2180. [Link]

- Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]

- Brown, K. L., et al. (1993). Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy. Biochemistry, 32(32), 8421-8429. [Link]

Sources

- 1. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties of 2-(Aminomethyl)cyclopropanecarboxylic acid

An In-depth Technical Guide to the Chemical Properties of 2-(Aminomethyl)cyclopropanecarboxylic Acid

Introduction

In the landscape of neuroscience and medicinal chemistry, conformationally restricted analogues of neurotransmitters serve as invaluable tools for probing receptor pharmacology and designing novel therapeutics. This compound (AMCPCA), a constrained analogue of γ-aminobutyric acid (GABA), stands out as a molecule of significant interest. By incorporating the GABA backbone into a rigid cyclopropane ring, AMCPCA limits the conformational freedom of the molecule, allowing for a more defined interaction with its biological targets.

This structural constraint is not trivial; it gives rise to distinct stereoisomers whose biological activities can differ dramatically, ranging from agonism to antagonism at various GABA receptor subtypes.[1] Understanding the fundamental chemical properties of AMCPCA is therefore paramount for any researcher utilizing it as a chemical probe or a scaffold for drug development. This guide provides an in-depth exploration of its structure, stereochemistry, physicochemical properties, reactivity, and analytical characterization, grounded in established scientific principles and experimental observations.

Molecular Structure and Stereoisomerism: The Foundation of Function

The core of AMCPCA is a cyclopropane ring substituted with a carboxylic acid group and an aminomethyl group. The relative orientation of these two substituents on the three-membered ring defines its fundamental geometry, giving rise to two diastereomers: cis and trans.

-

cis-isomer (CAMP): The aminomethyl and carboxylic acid groups are on the same face of the cyclopropane ring.

-

trans-isomer (TAMP): The aminomethyl and carboxylic acid groups are on opposite faces of the ring.

Furthermore, both the cis and trans diastereomers are chiral, with each existing as a pair of enantiomers. This results in four unique stereoisomers, each with a distinct three-dimensional arrangement and, consequently, a unique pharmacological profile.

Sources

2-(Aminomethyl)cyclopropanecarboxylic Acid: A Technical Guide to its Discovery, Synthesis, and Biological Rationale

Executive Summary

This technical guide provides a comprehensive overview of 2-(aminomethyl)cyclopropanecarboxylic acid, a conformationally restricted analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). We delve into the historical context of its discovery, tracing its origins to the scientific pursuit of modulating the GABAergic system with enhanced specificity. The guide details the evolution of its chemical synthesis, presenting step-by-step experimental protocols for the stereoselective preparation of its isomers. A core focus is the scientific rationale behind its design: the use of a cyclopropane ring to impart conformational rigidity, thereby exploring the bioactive conformations of GABA required for interaction with its receptors and transporters. We further present a critical evaluation of its biological activity, summarizing key findings that have defined its role not as a potent therapeutic agent itself, but as a foundational tool compound that has informed the development of subsequent generations of more selective GABAergic modulators. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and medicinal chemistry.

Introduction: The Rationale for Conformational Restriction in GABA Analogues

The Role of GABA as a Major Inhibitory Neurotransmitter

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] Its role is to counterbalance neuronal excitation, and a disruption in this delicate equilibrium is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. GABA exerts its effects by binding to specific receptors, primarily the ionotropic GABAA and metabotropic GABAB receptors, and its extracellular concentration is regulated by a family of GABA transporters (GATs).[2]

The Challenge of Receptor and Transporter Subtype Selectivity

A significant challenge in the development of drugs targeting the GABA system is achieving selectivity for specific receptor or transporter subtypes. GABA itself is a highly flexible molecule, capable of adopting numerous conformations in solution. This flexibility allows it to bind to a variety of protein targets, which can lead to a broad range of physiological effects and potential side effects when administered as a drug.[1] Medicinal chemists have long sought to overcome this lack of selectivity by designing GABA analogues with restricted conformations. The central hypothesis is that by "locking" the molecule into a specific shape, it will preferentially bind to a subset of its targets.

The Cyclopropane Scaffold: A Tool for Imposing Conformational Rigidity

The cyclopropane ring is a powerful tool in medicinal chemistry for introducing conformational rigidity.[3] Its three-membered ring structure significantly constrains the rotational freedom of the attached carbon backbone. In the context of GABA analogues, incorporating a cyclopropane ring into the backbone that includes the amine and carboxylic acid functional groups effectively limits the spatial arrangements these key pharmacophoric elements can adopt. This approach allows researchers to probe the specific three-dimensional structures required for activity at different GABA receptors and transporters.

Historical Context of Cyclopropane in Medicinal Chemistry

The use of the cyclopropane motif in drug design is a well-established strategy. This small, strained ring system can impart unique physicochemical properties to a molecule, including increased metabolic stability and altered lipophilicity.[3] Numerous FDA-approved drugs contain a cyclopropane ring, highlighting its value in creating molecules with favorable pharmacological profiles. The application of this strategy to GABA analogues was a logical extension of this principle, aimed at dissecting the complex pharmacology of the GABAergic system.

Discovery and Chronology

The Genesis of Cyclopropane-Containing GABA Analogues

The exploration of conformationally restricted GABA analogues dates back to the 1970s, with early work focusing on compounds that could help elucidate the structural requirements for GABA receptor and transporter binding.[4] These early studies laid the groundwork for the development of more refined molecular probes.

Key Milestone: The First Synthesis of Racemic this compound (1980)

A pivotal moment in this field was the 1980 publication by Allan and colleagues, which described the synthesis of racemic cis-2-aminomethylcyclopropanecarboxylic acid (referred to as CAMP).[5] This work introduced a novel, conformationally restricted GABA analogue and was a direct attempt to mimic a "folded" conformation of GABA. This publication marked the formal "discovery" of the core molecule of interest.

Evolution to Stereoselectivity: The Characterization of Individual Enantiomers (2000)

Two decades after the initial synthesis of the racemate, the same research group reported the characterization of the individual enantiomers, (+)-CAMP and (–)-CAMP.[5] This was a critical step forward, as it revealed that the two enantiomers possessed distinct and opposing activities at the GABAC receptor, with (+)-CAMP acting as a full agonist and (–)-CAMP as an antagonist. This finding underscored the importance of stereochemistry in the design of selective GABAergic agents.

Timeline of Key Developments

Synthetic Methodologies

Overview of Synthetic Strategies

The synthesis of this compound and its isomers has been approached through various routes. A key challenge is the stereoselective construction of the cyclopropane ring. Enantioselective syntheses often employ chiral auxiliaries or catalysts to achieve high stereochemical purity.

Stereoselective Synthesis of cis-2-(Aminomethyl)cyclopropanecarboxylic Acid [(-)-CAMP]

An enantioselective, 10-step synthesis of (-)-CAMP starting from 2-furaldehyde has been reported by Ohkuma et al.[5] This synthesis features a diastereoselective cyclopropane formation and the use of D-menthol as a chiral auxiliary.

A detailed, step-by-step protocol is beyond the scope of this guide; however, the key transformations are outlined below. The synthesis proceeds through the formation of a butenolide intermediate, followed by a diazene-mediated cyclopropane formation. Subsequent steps involve oxime formation and reduction to install the aminomethyl group, and finally, deprotection to yield the target compound.[5]

Synthesis of trans-2-(Aminomethyl)cyclopropanecarboxylic Acid (TAMP)

The synthesis of the trans-isomer (TAMP) can be achieved through different synthetic strategies, often involving organocatalytic asymmetric cyclopropanation on a chiral substrate.[6] For example, starting from L- or D-menthyl acrylate and employing quinidine- or quinine-derived organocatalysts, the trans-cyclopropane ring can be constructed with high diastereoselectivity.[6] The subsequent steps to elaborate the aminomethyl and carboxylic acid functionalities are analogous to those used in the cis-isomer synthesis.

Synthesis of Related Derivatives: The Case of the 1,1-Dicarboxylic Acid Analogue

The synthesis of related derivatives, such as racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, has also been reported.[1][7] One approach involves a sequence of iodocarbocyclization, azidation, saponification, and reduction starting from dimethyl 2-allylmalonate.[7] The exploration of these derivatives has been driven by the search for compounds with altered physicochemical properties and potentially improved biological activity.

Biological Evaluation as a GABA Analogue

Interaction with GABA Receptors

As previously mentioned, the enantiomers of cis-2-(aminomethyl)cyclopropanecarboxylic acid exhibit distinct activities at GABAC receptors, with (+)-CAMP being a full agonist and (-)-CAMP acting as an antagonist.[5] Early studies on the racemic mixture of the trans-isomer (TAMP) showed it to be significantly less active than GABA at hyperpolarising central neurons in invertebrate models.[8]

Activity at GABA Transporters (GATs)

A primary focus of the biological evaluation of these compounds has been their interaction with the four main GABA transporters: GAT1, GAT2, GAT3, and BGT-1.[2] The initial hypothesis was that their rigid structures would confer selectivity for one or more of these subtypes. However, early and subsequent studies have consistently shown that both the cis (CAMP) and trans (TAMP) isomers are not potent inhibitors of GABA uptake. A 1982 study by Gardner et al. found that neither isomer inhibited the synaptosomal uptake of [3H]-GABA at concentrations up to 100 μM.[8] This finding has been corroborated by later research.[6]

Quantitative Analysis of GABA Transporter Inhibition

The lack of significant inhibitory activity at GABA transporters for the parent compound, this compound, has spurred the development of more complex analogues. The following table summarizes the available data for the parent compound and a more potent, structurally related bicyclic analogue for comparison.

| Compound | Target | IC50 / % Inhibition | Source |

| cis-2-(Aminomethyl)cyclopropanecarboxylic acid (CAMP) | Synaptosomal GABA Uptake | No inhibition at 100 µM | [8] |

| trans-2-(Aminomethyl)cyclopropanecarboxylic acid (TAMP) | Synaptosomal GABA Uptake | No inhibition at 100 µM | [8] |

| (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid | BGT-1 | 1.5 µM | [9] |

| (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid | GAT-3 | >300 µM | [9] |

Structure-Activity Relationship (SAR) Insights

The SAR for this class of compounds reveals several key insights. The simple monocyclic cyclopropane core of this compound does not appear to be sufficient for potent inhibition of the major GABA transporters. However, the conformational restriction it provides has been a crucial design element in the development of more potent and selective inhibitors. For example, further rigidification of the structure, as seen in bicyclo[3.1.0]hexane-based analogues, leads to a significant increase in potency and selectivity for the BGT-1 transporter.[9] This suggests that while the parent compound is not a potent inhibitor, it served as a critical stepping stone in understanding the structural requirements for selective GAT inhibition.

Conclusion and Future Perspectives

The discovery and subsequent investigation of this compound represent a classic example of the use of conformational restriction in medicinal chemistry to probe the complex pharmacology of a neurotransmitter system. While the compound itself did not emerge as a potent drug candidate for targeting GABA transporters, its synthesis and biological characterization provided invaluable insights into the structure-activity relationships of GABAergic ligands. It demonstrated the principle that stereochemistry is paramount in determining biological activity and laid the foundation for the rational design of second-generation compounds with enhanced potency and selectivity. The journey of this compound from a novel chemical entity to a foundational tool compound highlights the iterative nature of drug discovery and the importance of fundamental research in paving the way for future therapeutic innovations.

References

- Mangelinckx, S., Kostić, M., Backx, S., Petrović, B., & De Kimpe, N. (2019). Synthesis of Racemic 2-(Aminomethyl)cyclopropane-1,1-dicarboxylic Acid as a New Constrained γ-Amino Dicarboxylic Acid Bypassing Alkyl 3-Aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. European Journal of Organic Chemistry, 2019(23), 3763-3769. [Link]

- Ohkuma, T., Yasuda, S., & Itsuno, S. (2006). A Synthesis of (–)-cis-2-Aminomethylcyclopropanecarboxylic Acid [(–)-CAMP]. SYNLETT, 2006(19), 3209-3211. [Link]

- Mangelinckx, S., Kostić, M., Backx, S., Petrović, B., & De Kimpe, N. (2019). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. European Journal of Organic Chemistry, 2019(23), 3763-3769.

- Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future medicinal chemistry, 3(2), 223–241. [Link]

- Request PDF. (2025, August 6). Four Stereoisomers of 2–Aminomethyl–1–cyclopropanecarboxylic Acid: Synthesis and Biological Evaluation.

- Nakada, K., Yoshikawa, M., Ide, S., Suemasa, A., Kawamura, S., Kobayashi, T., Masuda, E., Ito, Y., Hayakawa, W., Katayama, T., Yamada, S., Watanabe, M., & Shuto, S. (2013). Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. Bioorganic & medicinal chemistry, 21(17), 4938–4950. [Link]

- Mangelinckx, S., Kostić, M., Backx, S., Petrović, B., & De Kimpe, N. (2019). Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid as a New Constrained γ‐Amino Dicarboxylic Acid Bypassing Alkyl 3‐Aza‐2‐oxobicyclo[3.1.0]hexane‐1‐carboxylates.